

Confirming But-3-enoyl Chloride Formation: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *But-3-enoyl Chloride*

Cat. No.: *B074866*

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For researchers, scientists, and drug development professionals, the successful synthesis of reactive intermediates is a critical first step. This guide provides a comparative spectroscopic analysis to definitively confirm the formation of **but-3-enoyl chloride** and distinguish it from common alternatives and starting materials. Detailed experimental protocols and data visualizations are included to support your synthetic and analytical workflows.

The synthesis of **but-3-enoyl chloride**, a valuable bifunctional reagent in organic synthesis, is most commonly achieved through the reaction of but-3-enoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The volatile nature of the byproducts from these reactions, sulfur dioxide and hydrogen chloride, facilitates product purification.^[1] However, rigorous spectroscopic analysis is essential to confirm the complete conversion of the starting material and to ensure the absence of isomeric impurities.

Spectroscopic Data for Product Confirmation

To verify the formation of **but-3-enoyl chloride**, a combination of Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy is employed. The following tables summarize the expected spectroscopic data for **but-3-enoyl chloride** and compare it with its precursor, but-3-enoic acid, and two common alternative α,β-unsaturated acyl chlorides: crotonyl chloride and acryloyl chloride.

Infrared (IR) Spectroscopy Data

The most salient feature in the IR spectrum for the successful synthesis of an acyl chloride is the appearance of a strong carbonyl (C=O) stretching band at a higher wavenumber compared to the corresponding carboxylic acid, typically in the range of 1780-1815 cm^{-1} .

Compound	Key IR Absorptions (cm^{-1})	Functional Group Assignment
But-3-enoyl Chloride	~1800	C=O stretch (Acyl Chloride)
~1640	C=C stretch (Alkene)	
~920, ~990	=C-H bend (Alkene)	
But-3-enoic Acid	~1710	C=O stretch (Carboxylic Acid)
2500-3300 (broad)	O-H stretch (Carboxylic Acid)	
~1640	C=C stretch (Alkene)	
Crotonyl Chloride	~1775	C=O stretch (Acyl Chloride)
~1640	C=C stretch (Alkene)	
~965	=C-H bend (trans-Alkene)	
Acryloyl Chloride	~1770	C=O stretch (Acyl Chloride) [2] [3]
~1630	C=C stretch (Alkene)	
~960, ~820	=C-H bend (Alkene)	

¹H NMR Spectroscopy Data

Proton NMR provides detailed information about the electronic environment and connectivity of protons in the molecule. The chemical shifts and coupling constants are highly diagnostic for confirming the structure of **but-3-enoyl chloride**.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
But-3-enoyl Chloride	H $_{\alpha}$	~3.6	d	~7.0
	H $_{\beta}$	~5.9	m	-
	H $_{\gamma}$ (trans to H $_{\beta}$)	~5.3	d	~17.0
	H $_{\gamma}$ (cis to H $_{\beta}$)	~5.2	d	~10.0
But-3-enoic Acid	H $_{\alpha}$	~3.1	d	~7.0
	H $_{\beta}$	~5.9	m	-
	H $_{\gamma}$ (trans to H $_{\beta}$)	~5.2	d	~17.0
	H $_{\gamma}$ (cis to H $_{\beta}$)	~5.1	d	~10.0
	COOH	~11-12	s	-
Crotonyl Chloride	CH $_3$	~2.0	dd	~7.0, ~1.5
	=CH-COCl	~6.1	dq	~15.0, ~1.5
	CH $_3$ -CH=	~7.2	dq	~15.0, ~7.0
Acryloyl Chloride	=CH $_2$ (trans to COCl)	~6.6	dd	~17.0, ~1.5
	=CH $_2$ (cis to COCl)	~6.1	dd	~10.5, ~1.5
	=CH-COCl	~6.4	dd	~17.0, ~10.5

¹³C NMR Spectroscopy Data

Carbon NMR is particularly useful for identifying the carbonyl carbon, which experiences a significant downfield shift upon conversion from a carboxylic acid to an acyl chloride.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
But-3-enoyl Chloride	C=O	~172
CH ₂ -COCl	~50	
=CH-	~130	
=CH ₂	~120	
But-3-enoic Acid	C=O	~178
CH ₂ -COOH	~40	
=CH-	~130	
=CH ₂	~118	
Crotonyl Chloride	C=O	~168
CH ₃	~19	
=CH-COCl	~130	
CH ₃ -CH=	~148	
Acryloyl Chloride	C=O	~167[4]
=CH ₂	~132[4]	
=CH-COCl	~137[4]	

Experimental Protocol: Synthesis of But-3-enoyl Chloride

This protocol details the synthesis of **but-3-enoyl chloride** from but-3-enoic acid using thionyl chloride.

Materials:

- But-3-enoic acid
- Thionyl chloride (SOCl₂)

- Anhydrous dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Dropping funnel
- Ice bath
- Rotary evaporator
- Distillation apparatus

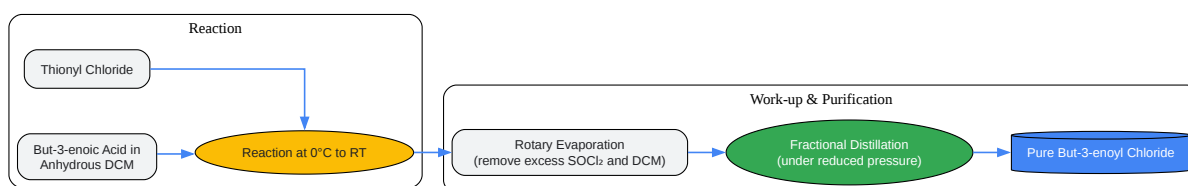
Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve but-3-enoic acid in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Thionyl Chloride:** Cool the solution in an ice bath to 0 °C. Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic and will generate HCl and SO_2 gas, which should be vented through a proper scrubbing system.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
- **Work-up:** Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

- Purification: The crude **but-3-enoyl chloride** is often purified by fractional distillation under reduced pressure to minimize thermal decomposition.[1] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 50-60°C at 50-100 mmHg).[1]

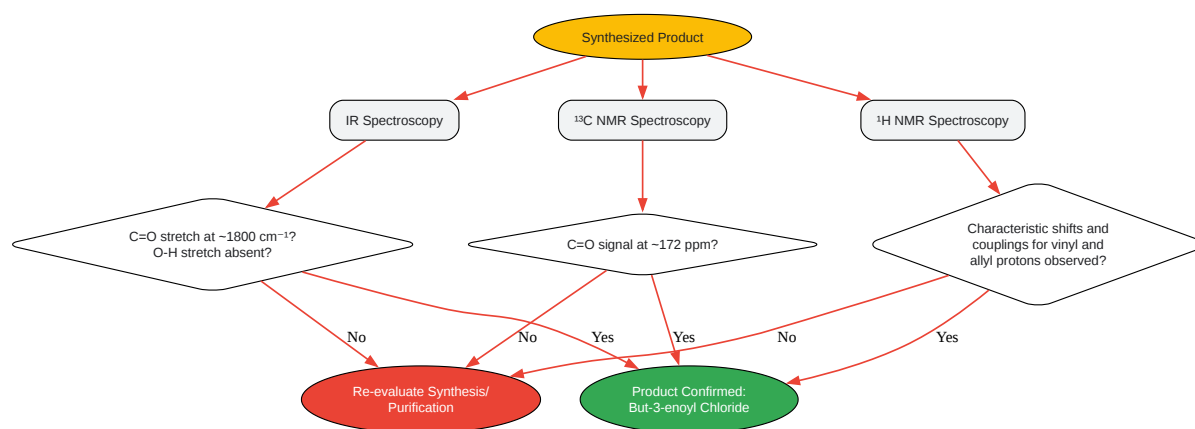
Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the synthesis workflow and the logical steps for spectroscopic confirmation.



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Caption: Workflow for the synthesis and purification of **but-3-enoyl chloride**.



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Caption: Logical workflow for the spectroscopic confirmation of **but-3-enoyl chloride**.

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